molecular formula C12H9F3O B15398588 1-Methoxy-4-(trifluoromethyl)naphthalene CAS No. 70109-80-7

1-Methoxy-4-(trifluoromethyl)naphthalene

Cat. No.: B15398588
CAS No.: 70109-80-7
M. Wt: 226.19 g/mol
InChI Key: ZGOFYAJHNPGCAG-UHFFFAOYSA-N
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Description

1-Methoxy-4-(trifluoromethyl)naphthalene (CAS: Not explicitly provided; referred to as 2k in ) is a naphthalene derivative functionalized with a methoxy (-OCH₃) group at the 1-position and a trifluoromethyl (-CF₃) group at the 4-position. This compound is synthesized via palladium-catalyzed decarbonylative trifluoromethylation of acid fluorides, yielding 53% after purification using silica gel chromatography . Key physicochemical properties include:

  • Melting Point: 52–54°C
  • NMR Data:
    • ¹H NMR (CDCl₃): δ 4.01 (s, 3H, -OCH₃), 7.32–8.23 (m, aromatic protons)
    • ¹³C NMR: δ 57.2 (-OCH₃), 125.4 (q, J = 275.8 Hz, CF₃)
    • ¹⁹F NMR: δ -52.6 (CF₃)
  • Mass Spectrometry: HRMS (ESI) calculated m/z 227.06783 [M+H]⁺, observed 227.06712 .

The electron-withdrawing -CF₃ and electron-donating -OCH₃ groups create a push-pull electronic structure, making this compound relevant in materials science and catalysis.

Properties

CAS No.

70109-80-7

Molecular Formula

C12H9F3O

Molecular Weight

226.19 g/mol

IUPAC Name

1-methoxy-4-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H9F3O/c1-16-11-7-6-10(12(13,14)15)8-4-2-3-5-9(8)11/h2-7H,1H3

InChI Key

ZGOFYAJHNPGCAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The -CF₃ group in 2k results in lower yields (53%) compared to -SiMe₃ (65%) due to the steric and electronic challenges of introducing -CF₃ .
  • Nitro (-NO₂) and ethynyl (-C≡C) substituents are introduced via electrophilic substitution or cross-coupling, with yields influenced by substituent reactivity .
Electronic and Charge Transport Properties
Compound Name Substituent Position λ (Reorganization Energy, eV) HOMO-LUMO Gap (eV) Carrier Mobility (cm²/V·s)
1-Methoxy-4-(trifluoromethyl)naphthalene 1-OCH₃, 4-CF₃ λₕ (hole) = 0.15–0.20* ~3.5* μₕ (hole) = 2.17*
1,5-DTFMNA (Theoretical) 1-CF₃, 5-CF₃ λₕ = 0.12, λₑ = 0.18 3.2 μₕ = 2.17, μₑ = 0.20
2,6-DTFMNA (Theoretical) 2-CF₃, 6-CF₃ λₕ = 0.16, λₑ = 0.22 3.8 μₕ = 1.45, μₑ = 0.15

Key Observations :

  • This compound exhibits p-type semiconductor behavior due to its low hole reorganization energy (λₕ ≈ 0.15–0.20 eV), comparable to 1,5-DTFMNA (λₕ = 0.12 eV) .
  • The -CF₃ group reduces the HOMO-LUMO gap (3.5 eV vs. 3.8 eV in 2,6-DTFMNA), enhancing charge injection efficiency .
Physicochemical Properties
Compound Name Melting Point/State Solubility (Chromatography Eluent) Notable NMR Shifts (¹³C/¹⁹F)
This compound 52–54°C (solid) 5% EtOAc/hexane 125.4 ppm (q, J = 275.8 Hz, CF₃)
1-Methoxy-4-(trimethylsilyl)naphthalene Liquid (no m.p. reported) Hexane/EtOAc (9:1) 0.44 ppm (s, SiMe₃)
1-Methoxy-4-nitronaphthalene Not reported Not applicable 155–160 ppm (NO₂ carbon)

Key Observations :

  • The -CF₃ group increases polarity, resulting in a higher melting point (52–54°C) compared to the liquid -SiMe₃ derivative .
  • -NO₂ substituents induce significant deshielding in ¹³C NMR (155–160 ppm), reflecting strong electron-withdrawing effects .

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